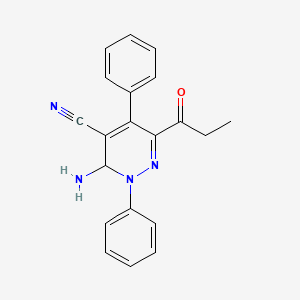![molecular formula C18H13FN6 B15283633 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, tetraazol, and pyrimidine groups, which contribute to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-fluoroaniline, followed by the formation of 1-azido-4-fluorobenzene. This intermediate is then subjected to cyclization reactions to form the tetraazol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-1H-tetrazole: Shares the fluorophenyl and tetraazol groups but lacks the pyrimidine ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar fluorophenyl group but has a different core structure.
Uniqueness
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine is unique due to its combination of fluorophenyl, tetraazol, and pyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13FN6 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
5-[1-(4-fluorophenyl)tetrazol-5-yl]-2-methyl-4-phenylpyrimidine |
InChI |
InChI=1S/C18H13FN6/c1-12-20-11-16(17(21-12)13-5-3-2-4-6-13)18-22-23-24-25(18)15-9-7-14(19)8-10-15/h2-11H,1H3 |
Clave InChI |
JLAPMSYDEXWORF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Methyl-3-isoxazolyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283554.png)
![2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B15283555.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![4-methyl-4-(2-pyridinyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B15283560.png)
![N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15283625.png)
![3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B15283631.png)
